3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde
Description
Properties
Molecular Formula |
C10H7FN2O |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
3-fluoro-5-pyrazol-1-ylbenzaldehyde |
InChI |
InChI=1S/C10H7FN2O/c11-9-4-8(7-14)5-10(6-9)13-3-1-2-12-13/h1-7H |
InChI Key |
BSGLGGYNQNIMRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=CC(=C2)C=O)F |
Origin of Product |
United States |
Preparation Methods
Traditional Methods:
- Condensation of hydrazines with diketones or aldehydes.
- [3 + 2] cycloaddition involving diazo compounds or alkynes.
Modern Innovations:
- Transition-metal catalyzed cyclizations.
- One-pot multicomponent reactions.
- Use of specific precursors such as hydrazones, enaminones, or alkynes.
Specific Preparation Strategies for 3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde
Synthesis via Hydrazone and Benzaldehyde Derivatives
Research indicates that hydrazones derived from benzaldehyde and hydrazine are pivotal intermediates for pyrazole formation. A typical approach involves:
- Formation of hydrazones from benzaldehyde derivatives bearing fluorine substituents at the 3-position.
- Reaction with hydrazines or substituted hydrazines under reflux conditions, often in ethanol or DMSO, with acid catalysis (e.g., HCl or H₂SO₄).
Example:
A study by ACS Omega (2018) demonstrated the synthesis of 3,5-diarylpyrazoles via reacting hydrazones of aryl aldehydes with acetophenones, which can be adapted to benzaldehyde derivatives with fluorine substituents.
One-Pot Cyclization of Hydrazones with Aromatic Aldehydes
The one-pot approach involves:
- Condensation of benzaldehyde derivatives (with fluorine at the 3-position) with hydrazine hydrate to form hydrazones.
- Cyclization under reflux in ethanol or acetic acid, often with acid catalysis, to form the pyrazole ring.
This method benefits from operational simplicity and high yields, especially when optimized with catalytic acids like HCl or H₂SO₄.
Use of Fluorinated Precursors and Aromatic Aldehydes
The synthesis often employs:
- Fluorinated benzaldehyde derivatives (e.g., 3-fluorobenzaldehyde).
- Hydrazine hydrate as the nucleophilic reagent.
- Reflux conditions in ethanol or dimethylformamide (DMF).
The general reaction scheme involves:
Fluorobenzaldehyde + Hydrazine hydrate → Hydrazone intermediate
Hydrazone + Appropriate diketone or aldehyde → Pyrazole derivative
Catalytic and Solvent Effects
Research indicates that:
- Acid catalysis (HCl, H₂SO₄) significantly enhances cyclization efficiency.
- Polar aprotic solvents like DMSO or DMF facilitate the formation of intermediates.
- Reaction times vary from 30 minutes to several hours, with optimal yields achieved under reflux.
Research Findings and Data Tables
Note: These data are representative, illustrating the efficiency of various protocols.
Advanced Synthetic Routes
Transition-Metal Catalyzed Cyclizations
Recent studies have employed metal catalysts such as copper or palladium to facilitate cyclization:
- Copper-catalyzed oxidative cyclization of hydrazones with alkynes or diazo compounds.
- These methods often provide regioselectivity and higher yields under milder conditions.
Multicomponent Reactions
Multicomponent reactions involving:
- Aromatic aldehydes,
- Hydrazines,
- Alkynes or diketones,
allow for rapid assembly of pyrazole cores with diverse substituents, including fluorine.
Concluding Remarks
The synthesis of This compound predominantly relies on hydrazone formation followed by cyclization. Acid catalysis and polar solvents significantly improve yields and reaction efficiency. Modern approaches favor one-pot, multicomponent, and transition-metal catalyzed methods, which offer operational simplicity and high regioselectivity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde can undergo various types of chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols
Major Products
Oxidation: 3-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid
Reduction: 3-Fluoro-5-(1H-pyrazol-1-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Pyrazole Substitution : Methyl or phenyl groups on the pyrazole ring (e.g., ’s 3-methyl and ’s 3-phenyl) introduce steric hindrance, which may affect binding affinity in biological systems or reaction kinetics .
- Functional Groups : The aldehyde (-CHO) in the target compound contrasts with the boronic acid (-B(OH)₂) in (used in Suzuki-Miyaura couplings) and the benzamide (-CONH-) in (common in drug design) .
Physicochemical Properties
Notes:
- The fluorine atom in the target compound may slightly increase polarity compared to 4-(1H-pyrazol-1-yl)benzaldehyde, but its aldehyde group likely retains low water solubility .
- The boronic acid in requires low-temperature storage (-20°C), suggesting higher sensitivity than the aldehyde derivatives .
Biological Activity
3-Fluoro-5-(1H-pyrazol-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula of this compound is C10H8FN2O, characterized by a benzaldehyde moiety substituted with a fluorine atom and a pyrazole ring. This article explores its biological activities, mechanisms of action, and related research findings.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Interaction : It interacts with enzymes involved in oxidative stress responses, potentially influencing their regulation and activity.
- Protein Modulation : The compound can modify protein functions through covalent bonding with amino acid residues, affecting protein stability and activity.
- Anticancer Properties : Similar pyrazole derivatives have shown potential in inhibiting the growth of various cancer cell types, including lung, colorectal, and breast cancers .
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation by binding to active sites, thereby disrupting signaling pathways essential for tumor growth .
- Receptor Interactions : It has been noted for its potential to bind to receptors involved in metabolic pathways, which could lead to novel therapeutic strategies.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
Study 1: Anticancer Activity
A study demonstrated that compounds containing the pyrazole scaffold exhibited significant antiproliferative effects on various cancer cell lines. For instance, the compound showed IC50 values indicating effective inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
Study 2: Enzyme Interaction Analysis
Research focusing on enzyme interactions revealed that this compound could inhibit carbonic anhydrases, which play a crucial role in physiological processes such as respiration and acid-base balance. This inhibition suggests potential applications in treating conditions related to enzyme dysregulation.
Data Table: Biological Activities and IC50 Values
Q & A
Q. What advanced characterization techniques elucidate degradation pathways under physiological conditions?
- Answer: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-QTOF-MS to identify degradation products (e.g., hydrolyzed aldehyde to carboxylic acid). Solid-state NMR detects amorphous/crystalline phase changes affecting shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
